molecular formula C13H12N2O2 B1517560 2-(Benzylamino)isonicotinic acid CAS No. 1019372-91-8

2-(Benzylamino)isonicotinic acid

Cat. No. B1517560
M. Wt: 228.25 g/mol
InChI Key: RIWNMKBVGSKNLC-UHFFFAOYSA-N
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Description

2-(Benzylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The benzylamino group is added to the isonicotinic acid to form the compound .


Synthesis Analysis

The synthesis of 2-(Benzylamino)isonicotinic acid can be achieved from 2-Chloro-4-cyanopyridine and Benzylamine . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)isonicotinic acid can be analyzed using various spectroscopic techniques. The compound has been characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy, and elemental analysis . Further details about the molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)isonicotinic acid are complex and can be analyzed using various techniques. More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)isonicotinic acid can be analyzed using various techniques. More details about the physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Plant Immunity Induction

  • Scientific Field : Plant Pathology and Microbiology .
  • Application Summary : This compound is used as a synthetic chemical inducer of plant immunity . It activates, bolsters, or primes plant defense machineries rather than directly acting on the pathogens .
  • Methods of Application : The exact methods of application are not specified in the source, but it generally involves the exogenous application of the chemical inducer .
  • Results or Outcomes : The use of these inducers can reduce the yield loss caused by various heterotrophic microorganisms, which cause diverse plant diseases and considerable economic loss to agriculture .

Cancer Treatment

  • Scientific Field : Oncology .
  • Application Summary : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . The two most accepted cancer-related programmed cell death (PCD) are apoptosis and autophagy .
  • Methods of Application : The exact methods of application are not specified in the source, but it generally involves the administration of the compound to the patient .
  • Results or Outcomes : While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone chemicals have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .

Material Synthesis

  • Scientific Field : Materials Science .
  • Application Summary : This compound is used for material synthesis .
  • Methods of Application : The exact methods of application are not specified in the source, but it generally involves the use of the compound in the synthesis of new materials .
  • Results or Outcomes : The outcomes of this application can vary widely depending on the specific materials being synthesized .

Derivative Production

  • Scientific Field : Organic Chemistry .
  • Application Summary : “2-(Benzylamino)isonicotinic acid” can be used to produce various derivatives, including hydrazide derivatives like isoniazid, iproniazid, and nialamide, and amide and ester derivatives like ethionamide and dexamethasone isonicotinate .
  • Methods of Application : The production of these derivatives typically involves chemical reactions with “2-(Benzylamino)isonicotinic acid” as a starting material .
  • Results or Outcomes : The derivatives produced from “2-(Benzylamino)isonicotinic acid” have a wide range of applications in various fields, including medicine and materials science .

Antifungal Activity

  • Scientific Field : Plant Pathology .
  • Application Summary : This compound has been found to have antifungal activity against rice blast, a major disease of rice plants .
  • Methods of Application : The compound is applied to the plants, but the exact methods of application are not specified in the source .
  • Results or Outcomes : Its antifungal activity can last 30 days after a single application .

Synthetic Chemical Inducers

  • Scientific Field : Plant Pathology .
  • Application Summary : This compound is used as a synthetic chemical inducer of plant immunity .
  • Methods of Application : The compound is applied to the plants, but the exact methods of application are not specified in the source .
  • Results or Outcomes : These inducers stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .

Future Directions

The future directions for research on 2-(Benzylamino)isonicotinic acid could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. Some studies suggest potential uses in the treatment of diseases such as Alzheimer’s . More research would be needed to confirm these findings and explore other potential applications.

properties

IUPAC Name

2-(benzylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNMKBVGSKNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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